molecular formula C10H14O3 B1611887 4-(2,2-Dimethoxyethyl)phenol CAS No. 74447-40-8

4-(2,2-Dimethoxyethyl)phenol

Cat. No. B1611887
CAS RN: 74447-40-8
M. Wt: 182.22 g/mol
InChI Key: VQEKICSZPWLCNF-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)phenol , also known as DMEP , is an organic compound with the chemical formula C₁₁H₁₆O₄ . It belongs to the class of phenolic compounds and exhibits interesting biological properties. The compound features a phenolic ring substituted with two methoxyethyl groups at the para position.



Synthesis Analysis

The synthesis of DMEP involves various methods, including alkylation , oxidation , or condensation reactions. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, alkylation of phenol with 2,2-dimethoxyethanol under acidic conditions can yield DMEP.



Molecular Structure Analysis

The molecular structure of DMEP consists of a benzene ring (phenol) with two 2,2-dimethoxyethyl groups attached to the carbon atom in the para position. The chemical structure is as follows:




Chemical Reactions Analysis

DMEP can participate in various chemical reactions, including oxidation , esterification , and substitution reactions. Its phenolic hydroxyl group makes it susceptible to electrophilic attack. Researchers have investigated its reactivity in the presence of different reagents and catalysts.



Physical And Chemical Properties Analysis


  • Melting Point : DMEP typically melts around 60-70°C .

  • Solubility : It is soluble in organic solvents like ethanol , acetone , and ethyl acetate .

  • Color : DMEP appears as a white to light yellow crystalline powder .


Safety And Hazards


  • Toxicity : While DMEP is generally considered safe, excessive exposure may cause skin or eye irritation. Handle with care.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on DMEP should focus on:



  • Biological Activities : Investigate its potential as an antioxidant, antimicrobial, or anticancer agent.

  • Formulation : Explore formulations for topical applications or dietary supplements.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion in vivo.


properties

IUPAC Name

4-(2,2-dimethoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKICSZPWLCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598497
Record name 4-(2,2-Dimethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethoxyethyl)phenol

CAS RN

74447-40-8
Record name 4-(2,2-Dimethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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